Ethyl 2-chloro-3-methoxyisonicotinate

Lipophilicity Drug-likeness Partition coefficient

Ethyl 2-chloro-3-methoxyisonicotinate (IUPAC: ethyl 2-chloro-3-methoxypyridine-4-carboxylate, CAS 1214347-16-6) is a heterocyclic isonicotinate ester featuring a 2-chloro substituent and a 3-methoxy group on the pyridine ring. This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, providing two electronically distinct functional handles for sequential elaboration.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B12090419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-methoxyisonicotinate
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)Cl)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3
InChIKeyPFNGHVLBDRXHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-3-methoxyisonicotinate (CAS 1214347-16-6): Isonicotinate Building Block for Pharmaceutical Intermediates


Ethyl 2-chloro-3-methoxyisonicotinate (IUPAC: ethyl 2-chloro-3-methoxypyridine-4-carboxylate, CAS 1214347-16-6) is a heterocyclic isonicotinate ester featuring a 2-chloro substituent and a 3-methoxy group on the pyridine ring . This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, providing two electronically distinct functional handles for sequential elaboration . Its molecular formula is C₉H₁₀ClNO₃ with a molecular weight of 215.63 g/mol and a computed LogP of 1.78 .

Why Isonicotinate Substitution Pattern Determines Synthetic Utility: Ethyl 2-chloro-3-methoxyisonicotinate vs Generic Analogs


Generic substitution of isonicotinate building blocks cannot be performed without careful consideration because even subtle changes in ring substitution profoundly alter key physicochemical properties and reactivity profiles. The combined presence of an electron-withdrawing 2-chloro group and an electron-donating 3-methoxy group in ethyl 2-chloro-3-methoxyisonicotinate imparts a unique electronic environment that differentiates it from analogs lacking either substituent . The quantitative evidence below demonstrates specific, measurable differences that directly influence compound selection for research and procurement.

Quantitative Differentiation Evidence: Ethyl 2-chloro-3-methoxyisonicotinate vs Closest Analogs


Lipophilicity (LogP) Differentiation: Ethyl 2-chloro-3-methoxyisonicotinate vs Ethyl 2-chloroisonicotinate

The target compound exhibits a lower predicted LogP (1.78) compared to ethyl 2-chloroisonicotinate (LogP 1.91), reflecting a 0.13 log unit reduction in lipophilicity due to the additional 3-methoxy substituent . This difference corresponds to an approximately 1.35-fold lower octanol-water partition coefficient, which may influence passive membrane permeability and in vivo distribution.

Lipophilicity Drug-likeness Partition coefficient

Topological Polar Surface Area (TPSA) Comparison: Target vs Des-methoxy Analog

The 3-methoxy group in the target compound increases the topological polar surface area (TPSA) to approximately 48.4 Ų (as estimated from the closely related methyl ester analog), compared to 39.19 Ų for ethyl 2-chloroisonicotinate, which lacks the methoxy substituent . This 9.2 Ų increase represents a 23% larger polar surface area.

Polar surface area Membrane permeability ADME

Orthogonal Functional Group Count: Dual Reactive Handles vs Single-Handle Analogs

Ethyl 2-chloro-3-methoxyisonicotinate provides two chemically distinct reactive sites: a 2-chloro substituent amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a 3-methoxy group that can be demethylated to a hydroxyl handle for further derivatization . In contrast, ethyl 2-chloroisonicotinate offers only a single reactive handle (2-Cl), while ethyl 3-methoxyisonicotinate lacks the cross-coupling handle, limiting synthetic versatility .

Orthogonal reactivity Sequential functionalization Building block utility

Procurement-Driven Application Scenarios for Ethyl 2-chloro-3-methoxyisonicotinate


Synthesis of Kinase Inhibitor Building Blocks via Sequential Cross-Coupling

Medicinal chemists designing ATP-competitive kinase inhibitors can exploit the dual functional handles of ethyl 2-chloro-3-methoxyisonicotinate. The 2-chloro group undergoes Suzuki coupling to install aryl/heteroaryl groups, while the 3-methoxy group can be demethylated to a phenol for subsequent O-alkylation with hinge-binding motifs . This sequential strategy is not accessible with single-handle analogs such as ethyl 2-chloroisonicotinate.

CNS Drug Discovery Programs Requiring Reduced BBB Penetration

For peripheral-targeted therapeutics where CNS exclusion is desired, the elevated TPSA (≈48.4 Ų) of ethyl 2-chloro-3-methoxyisonicotinate, compared to the des-methoxy analog (TPSA 39.19 Ų), offers an intrinsic property advantage. Procurement of this specific building block ensures the final compound series remains in a polar surface area range associated with lower blood-brain barrier permeability .

Parallel Library Synthesis of 2,3-Disubstituted Isonicotinate Derivatives

In parallel medicinal chemistry libraries, ethyl 2-chloro-3-methoxyisonicotinate serves as a common intermediate for generating diverse 2-aryl-3-hydroxyisonicotinate analogs. The ethyl ester group provides a balance of lipophilicity (LogP 1.78) suitable for solid-phase extraction and HPLC purification workflows, distinguishing it from the more polar methyl ester (XLogP 1.6) and the less polar des-methoxy analog (LogP 1.91) .

Agrochemical Intermediate Development Requiring Electronically Tuned Pyridine Cores

Agrochemical discovery programs targeting herbicides or fungicides often require pyridine cores with specific electronic profiles. The combined electron-withdrawing chlorine and electron-donating methoxy substituents in ethyl 2-chloro-3-methoxyisonicotinate create a dipole moment distribution distinct from mono-substituted isonicotinates. This electronic tuning can influence target enzyme binding and metabolic stability in planta .

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